molecular formula C14H17BrN4O B6716630 N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide

N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide

Cat. No.: B6716630
M. Wt: 337.21 g/mol
InChI Key: INPIHFMLEGULCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide is a synthetic organic compound that features a bromopyrazole moiety linked to a pyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido derivatives, thiol-substituted compounds, and amine-substituted compounds are formed.

    Oxidation and Reduction Products: Oxidation yields oxides, while reduction results in the formation of reduced derivatives.

Scientific Research Applications

N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromopyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. The pyridine carboxamide structure enhances the compound’s binding affinity and specificity. The compound modulates various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chloropyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide
  • N-[4-(4-fluoropyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide
  • N-[4-(4-iodopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide

Uniqueness

N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its overall stability.

Properties

IUPAC Name

N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-11-4-5-12(8-17-11)14(20)16-6-2-3-7-19-10-13(15)9-18-19/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPIHFMLEGULCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.